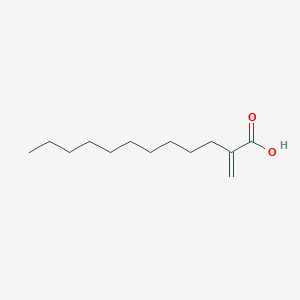
2-decyl acrylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decyl acrylic acid is an organic compound belonging to the family of unsaturated carboxylic acids It is characterized by the presence of a decyl group attached to the acrylic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Decyl acrylic acid can be synthesized through several methods. One common approach involves the esterification of acrylic acid with decanol, followed by hydrolysis to yield the desired acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound can be produced via the oxidation of propylene to form acrylic acid, which is then esterified with decanol. The ester is subsequently hydrolyzed to obtain the final product. This process is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Decyl acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The vinyl group in the acrylic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Decyl acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which find applications in coatings, adhesives, and sealants.
Biology: The compound is employed in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the formulation of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals, surfactants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-decyl acrylic acid involves its interaction with various molecular targets and pathways. The vinyl group in the acrylic acid moiety is highly reactive and can undergo polymerization, leading to the formation of long-chain polymers. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Acrylic Acid: The simplest unsaturated carboxylic acid, used as a precursor for various polymers.
Methacrylic Acid: Similar to acrylic acid but with a methyl group, used in the production of polymethyl methacrylate (PMMA).
2-Ethylhexyl Acrylate: An ester of acrylic acid, used in the production of adhesives and coatings.
Uniqueness of 2-Decyl Acrylic Acid: this compound stands out due to its longer alkyl chain, which imparts unique hydrophobic properties and enhances its compatibility with various substrates. This makes it particularly useful in applications requiring water-resistant or hydrophobic characteristics.
Propiedades
Número CAS |
52756-21-5 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2-methylidenedodecanoic acid |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h2-11H2,1H3,(H,14,15) |
Clave InChI |
YWZKHUXXEKYLCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















